molecular formula C4H9Na B14157014 Sodium, butyl- CAS No. 3525-44-8

Sodium, butyl-

Cat. No.: B14157014
CAS No.: 3525-44-8
M. Wt: 80.10 g/mol
InChI Key: IJLPNKIVCXEQPA-UHFFFAOYSA-N
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Description

Sodium, butyl- (n-Butylsodium) is an organometallic compound with the formula C4H9Na. It is a white solid that is polymeric in nature and possesses a highly basic carbon-sodium bond . In contrast to more common organolithium reagents, n-butylsodium is insoluble in saturated hydrocarbons but forms soluble adducts with Lewis bases such as tetramethylethylenediamine (TMEDA) or tetrahydrofuran (THF), making it a reagent of specialized academic interest for investigating organosodium chemistry . Its primary research value lies in its use in metalation reactions; for example, it reacts with toluene to yield benzylsodium . It can also participate in metathesis reactions, such as with 1-bromonaphthalene to produce 1-sodiumnaphthalene . Researchers value this compound for exploring the reactivity and properties of organosodium compounds, which often differ from their lithium counterparts. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3525-44-8

Molecular Formula

C4H9Na

Molecular Weight

80.10 g/mol

IUPAC Name

sodium;butane

InChI

InChI=1S/C4H9.Na/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1

InChI Key

IJLPNKIVCXEQPA-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2-].[Na+]

Origin of Product

United States

Reactivity and Mechanistic Investigations of N Butylsodium and Organosodium Species

Fundamental Reactivity Modes of Organosodium Compounds

Organosodium compounds, including n-butylsodium, are characterized by their highly ionic Na-C bond, which imparts a significant negative charge on the carbon atom. wikiwand.com This high degree of ionicity is the foundation of their exceptional basicity. wikiwand.comwikipedia.org The inherent strength of these bases makes them highly effective reagents for proton abstraction, a fundamental process in organic chemistry. d-nb.info

The basicity of organosodium reagents often surpasses that of their more commonly used organolithium analogs. This enhanced reactivity allows them to deprotonate a wide range of weakly acidic C-H bonds, a task that can be challenging for other bases. nih.gov For instance, n-butylsodium is capable of metalating substrates that are unreactive towards n-butyllithium. chemrxiv.org The high basicity of n-butylsodium makes it a cornerstone for generating other organosodium species through deprotonation. nih.gov

The reactivity of these superbases can be further enhanced through the addition of certain additives. For example, the combination of n-amylsodium with sodium isopropoxide was found to accelerate the metalation of olefins. acs.org Similarly, the addition of a chelating tertiary diamine like TMEDA (N,N,N',N'-tetramethylethylenediamine) to a suspension of n-butylsodium in hexane (B92381) results in a far superior superbase. acs.org

Beyond their role as potent bases, organosodium compounds exhibit significant nucleophilic character. The electron-rich carbanion is a powerful nucleophile, capable of attacking a variety of electrophilic centers. researchgate.net This dual reactivity as both a base and a nucleophile is a defining feature of organosodium chemistry.

A primary application of their nucleophilicity is in reactions with carbonyl compounds. libretexts.org When an organosodium reagent like n-butylsodium reacts with an aldehyde or a ketone, the nucleophilic butyl group adds to the electrophilic carbonyl carbon. byjus.com This addition breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral alkoxide intermediate. byjus.comchemistryguru.com.sg Subsequent protonation of this intermediate yields an alcohol. libretexts.org This process, known as nucleophilic addition, is a fundamental method for forming new carbon-carbon bonds and converting carbonyl groups into a diverse array of functional groups. byjus.com

The reaction of organosodium compounds with carbon dioxide is another important transformation. In this reaction, the organosodium species acts as a nucleophile, attacking the electrophilic carbon of CO2. This results in the formation of a sodium carboxylate salt, which upon acidic workup, yields a carboxylic acid. acs.org This carboxylation reaction serves as a valuable method for introducing a carboxyl group into an organic molecule.

It is important to note that the reaction pathways with carbonyl compounds can be complex and may compete with other processes like enolization (proton abstraction from the α-carbon) or reduction. acs.org The specific outcome often depends on the substrate, the organosodium reagent, and the reaction conditions.

Specific Reaction Pathways Involving n-Butylsodium and Derivatives

Metalation, the replacement of a hydrogen atom with a metal, is a cornerstone of organosodium chemistry. acs.org n-Butylsodium is a particularly effective reagent for this purpose due to its high basicity. wikiwand.comwikipedia.org

n-Butylsodium is capable of activating a wide range of C-H bonds, including those in hydrocarbons, heterocycles, and alkylbenzenes. researchgate.netd-nb.info This ability to deprotonate relatively non-acidic protons opens up avenues for the functionalization of otherwise unreactive molecules. researchgate.net

Hydrocarbons: While simple alkanes are generally unreactive, n-butylsodium can deprotonate more acidic hydrocarbons. For instance, it readily reacts with unsaturated hydrocarbons. wikiwand.com

Heterocycles: The metalation of heterocyclic compounds with n-butylsodium is a powerful tool for their functionalization. chemrxiv.orgresearcher.life For example, n-butylsodium has been shown to be effective in the deprotonation of pyridines, offering different selectivity compared to organolithium reagents. chemrxiv.orgnih.gov This allows for the introduction of substituents at positions that are not accessible through traditional methods. researcher.life The reaction of n-butylsodium with N-methylindole in the presence of n,s-dibutylmagnesium and TMEDA leads to magnesiation at the 2-position of the indole (B1671886) ring. rsc.org

Alkylbenzenes: Alkylbenzenes can be metalated by n-butylsodium, typically at the benzylic position (the carbon adjacent to the aromatic ring). wikipedia.org For example, the reaction of n-butylsodium with toluene (B28343) primarily yields benzylsodium (B3045699). wikipedia.org This reaction is a classic example of α-metalation. wmich.edu

The following table summarizes the metalation of various substrates using n-butylsodium and related reagents.

SubstrateReagentProductReference
Toluenen-ButylsodiumBenzylsodium wikipedia.org
Pyridine (B92270)n-Butylsodium4-Sodiopyridine chemrxiv.orgresearcher.life
2,6-di-tert-butylpyridinen-Butylsodium4-Sodio-2,6-di-tert-butylpyridine chemrxiv.org
N-methylindolen-BuNa/n,s-Bu2Mg/TMEDA2-Magnesiated N-methylindole rsc.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to the metal of the organometallic base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

While DoM is most commonly associated with organolithium reagents, organosodium compounds can also participate in these reactions. The heteroatom of the DMG acts as a Lewis base, interacting with the Lewis acidic sodium atom of the organosodium reagent. wikipedia.org This proximity effect facilitates the selective removal of an ortho-proton by the highly basic butyl anion. uwindsor.ca

Examples of directing groups include methoxy (B1213986), tertiary amine, and amide groups. wikipedia.org For instance, the metalation of benzyldimethylamine with n-butylsodium or n-amylsodium initially affords the ortho-sodiated derivative, which can then isomerize to the more stable α-sodio derivative. researchgate.net This demonstrates the kinetic preference for ortho-metalation under the direction of the dimethylamino group.

The ability to control the position of metalation with such high selectivity makes DoM an invaluable tool in the synthesis of polysubstituted aromatic compounds. nih.gov

Metalation Reactions

Regioselectivity in Metalation (e.g., C4-Functionalization of Pyridines with n-Butylsodium)

The functionalization of pyridines at positions distant from the nitrogen atom presents a significant challenge in organic synthesis. nih.govresearcher.life The inherent directing influence of the nitrogen atom typically favors reactions at the C2 position. chemrxiv.org However, the use of n-butylsodium has emerged as a strategy to overcome this challenge, enabling the deprotonation and subsequent functionalization at the C4-position. nih.govresearcher.liferesearchgate.netresearchgate.net This contrasts with the addition products commonly observed when using organolithium bases. nih.govresearcher.life

Studies have demonstrated that freshly generated 4-sodiopyridines can participate in transition metal-free alkylation reactions with a range of primary alkyl halides that contain diverse functional groups. nih.govresearcher.liferesearchgate.net Furthermore, after transmetalation to zinc chloride, these species can be used in Negishi cross-coupling reactions with various aromatic and heteroaromatic halides. nih.govresearchgate.net This methodology has been successfully applied to the late-stage installation of 4-pyridyl fragments into complex active pharmaceutical ingredients. nih.govresearchgate.net

Rapid injection NMR investigations have provided insight into the mechanistic pathways leading to the observed C4 selectivity. nih.govresearcher.liferesearchgate.net It has been determined that two distinct mechanisms are at play:

For 2,6-disubstituted pyridines, the C4-H can be directly removed. nih.govresearcher.liferesearchgate.net

In the case of unsubstituted pyridine, the C4 selectivity arises from an intermolecular exchange of metalation sites through a thermodynamic pathway. nih.govresearcher.liferesearchgate.net

The stronger basicity and weaker coordinating effects of organosodium reagents, compared to their organolithium counterparts, are thought to contribute to this altered regioselectivity. chemrxiv.org The C4-H bond in pyridines is often the most acidic, yet selective deprotonation at this site is difficult due to the directing effect of the Lewis basic nitrogen atom towards the C2 position. chemrxiv.org The use of n-butylsodium provides a means to access the thermodynamically favored C4-sodiated intermediate. chemrxiv.org

Comparison of n-BuLi and n-BuNa in Pyridine Metalation chemrxiv.org
Pyridine SubstrateBaseMajor Product PositionYield (%)
2,6-di-tert-butylpyridinen-BuLiNo reaction-
2,6-di-tert-butylpyridinen-BuNaC465%
2-fluoropyridinen-BuLiC328%
2-fluoropyridinen-BuNaC372%

Cleavage Reactions (e.g., C-C and C-Heteroatom Bond Cleavage)

Organosodium reagents, including n-butylsodium, are known to participate in cleavage reactions of both carbon-carbon (C-C) and carbon-heteroatom bonds. The high reactivity of the C-Na bond makes these reagents potent for such transformations. researchgate.netresearchgate.net

Recent research has focused on the reductive cleavage of unsaturated C-C bonds and strong carbon-heteroatom bonds using alkali metals to generate synthetically useful organometallic compounds. researchgate.net For instance, sodium dispersion has been employed for the reductive cleavage of C-O bonds in vinylic carbamates to produce vinylic anions. researchgate.net

In the context of amides and nitriles, sodium dispersion has been utilized for the chemoselective cleavage of C-N and C-O bonds. thieme-connect.de The selectivity of these reactions can often be controlled by the choice of proton donor. For example, in the presence of ethanol (B145695), the C-N bond of a carboxamide is selectively cleaved to yield an alcohol, whereas using sodium hydroxide (B78521) in water leads to the cleavage of the C-O bond to produce an amine. thieme-connect.de

The reaction of n-butylsodium with certain substrates can also lead to C-C bond cleavage. For example, the reaction with 1-bromonaphthalene (B1665260) results in a metathesis reaction, forming 1-sodiumnaphthalene and 1-bromobutane, rather than simple addition or substitution. wikipedia.org

Rearrangement Processes (e.g., Snieckus-Fries Rearrangement, Allyl Ether Isomerizations)

Organosodium reagents are effective mediators of various rearrangement reactions, including the Snieckus-Fries rearrangement and allyl ether isomerizations.

The Snieckus-Fries rearrangement of aryl carbamates can be initiated by orthometalation with sodium diisopropylamide (NaDA). nih.govwpmucdn.comacs.org The resulting arylsodium intermediate then undergoes rearrangement to produce ortho-acylated phenols in good yields. nih.govwpmucdn.comacs.org Mechanistic studies suggest that the rate-limiting step in this two-step process is dependent on the steric bulk of the carbamoyl (B1232498) group and any substituents at the meta position of the aromatic ring. nih.govwpmucdn.com Kinetic evidence also points to the possibility of a NaDA-catalyzed rearrangement, likely proceeding through a mixed trimeric intermediate. nih.govwpmucdn.comacs.org This is a notable advantage over the corresponding aryllithium variants, which can be prone to decomposition via benzyne (B1209423) formation. wpmucdn.com

Allyl ether isomerizations are also efficiently catalyzed by organosodium bases like NaDA. nih.govnih.gov These reactions can proceed with high Z-selectivity, affording enol ethers in synthetically useful ratios. nih.gov The isomerization of allyl methyl ether with NaDA in THF, for example, has been shown to be over 1000-fold faster than the same reaction using lithium diisopropylamide (LDA). nih.gov Rate studies indicate that the mechanism involves a trisolvated-monomer-based metalation. nih.gov The selectivity of these isomerizations is generally independent of the substituents on the allyl ether. nih.gov

Elimination Reactions (e.g., Dehydrohalogenation, Epoxide Elimination)

n-Butylsodium and related sodium amides are powerful bases for effecting elimination reactions, such as dehydrohalogenation and epoxide elimination.

Dehydrohalogenation reactions using sodium amides like NaDA often proceed via standard E2-like mechanisms. wpmucdn.com However, the pathway can be substrate-dependent. For instance, while the elimination of some haloalkanes follows an E2 pathway, the elimination of 1-chlorooctane (B87089) has been shown to proceed through a carbenoid-based mechanism. wpmucdn.com The dehydrohalogenation of 2-bromooctane (B146060) with NaDA in the presence of N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA) proceeds to completion without significant side reactions like N-alkylation. nih.gov

Epoxide elimination reactions mediated by sodium amides can also display interesting reactivity. The elimination of cyclooctene (B146475) oxide with NaDA can be catalyzed by PMDTA. nih.gov In the absence of a coordinating ligand, the reaction of NaDA with cyclooctene oxide in hexane can produce a mixture of cis- and trans-cyclooctenol, as well as a carbene-derived alcohol. nih.gov The use of sodium isopropyl(trimethylsilyl)amide (NaPTA) for epoxide eliminations has been shown to be effective, in some cases providing exclusively the cis-alkenol product. wpmucdn.com

Mechanistic Elucidation of Organosodium Transformations

Kinetic Studies of Reaction Rates and Solvent Dependence

Kinetic studies are crucial for understanding the mechanisms of organosodium reactions, revealing information about reaction orders, rate-limiting steps, and the influence of solvents. wpmucdn.comnih.govcornell.edu

The rates of organosodium reactions can be highly dependent on the solvent system. wpmucdn.comdtic.milchemrxiv.org For example, the stability of sodium diisopropylamide (NaDA) is significantly greater in THF/hydrocarbon mixtures due to the high solvation numbers involved in its decomposition pathway. wpmucdn.com The choice of solvent can also influence the aggregation state and, consequently, the reactivity of the organosodium species. cornell.edudtic.mil While organosodium compounds are often poorly soluble in hydrocarbons, they can be solubilized in ethereal solvents or by the addition of ligands like TMEDA or PMDTA. wikipedia.orgnih.govnih.gov

Rate studies of NaDA-mediated reactions have often shown monomer-based pathways to be dominant. wpmucdn.comnih.gov For example, the reactions of NaDA with 2-bromooctane and cyclooctene oxide in the presence of PMDTA were found to be exclusively monomer-based. nih.gov In the Snieckus-Fries rearrangement of aryl carbamates, rate studies revealed a disolvated monomer-based orthometalation followed by a rearrangement of a di- or trisolvated arylsodium monomer. nih.govwpmucdn.com

Kinetic analysis, such as the Michaelis-Menten method, has also been applied to understand catalytic processes involving organosodium reagents. acs.org These studies help to elucidate the role of catalysts and ligands in accelerating reactions and influencing reaction pathways. acs.org

Kinetic Data for the Snieckus-Fries Rearrangement of Arylsodium 2e wpmucdn.com
ParameterValue
[NaDA] (M)Variable
[Arylsodium 2e] (M)0.010
Solvent6.2 M THF/hexane
Temperature (°C)0
k (unweighted least-squares fit)0.012 ± 0.004
k' (unweighted least-squares fit)0.0012 ± 0.0004
n (reaction order in NaDA)1.15 ± 0.03

Spectroscopic Characterization of Reaction Intermediates (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques, particularly NMR and X-ray crystallography, are indispensable tools for characterizing the structures of organosodium intermediates and understanding their role in reaction mechanisms. researchgate.netnih.govresearchgate.net

NMR spectroscopy is widely used to study organosodium species in solution. Rapid injection NMR has been employed to directly observe the formation and evolution of anionic intermediates in reactions such as the C4-metalation of pyridine with n-butylsodium. nih.govresearchgate.net NMR studies have also been crucial in determining the composition of mixed-metal amide complexes formed from n-butylsodium and n-butyllithium, revealing the formation of dimeric structures. nih.gov ¹H DOSY (Diffusion-Ordered Spectroscopy) has been used to study the size and aggregation of organosodium complexes in solution. acs.org

X-ray crystallography provides definitive structural information for solid-state organosodium compounds and their intermediates. researchgate.net For example, the molecular structure of an organosodium intermediate formed by the insertion of an olefin into a sodiated toluene derivative has been determined by X-ray diffraction, confirming the connectivity and coordination environment of the sodium center. researchgate.net While crystallographic data on organosodium species is still somewhat limited compared to their lithium counterparts, it has been instrumental in understanding the coordination preferences of sodium, often revealing a tendency to form structures with higher coordination numbers. wpmucdn.comnih.gov Computational studies, such as DFT calculations, are often used in conjunction with spectroscopic data to provide a more complete picture of the structures and energies of reactants, intermediates, and transition states. wpmucdn.comnih.gov

Influence of Aggregation and Solvation on Reaction Mechanisms

The reactivity and mechanistic pathways of n-butylsodium are profoundly influenced by its state of aggregation and the nature of the solvating medium. In non-polar hydrocarbon solvents, n-butylsodium exists as a polymeric and insoluble solid, which limits its practical application. wikipedia.orgwikiwand.com However, the introduction of Lewis bases, such as tetrahydrofuran (B95107) (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), leads to the formation of soluble adducts, which are more reactive. wikipedia.org

The aggregation state of organosodium compounds, much like their organolithium counterparts, plays a crucial role in their reactivity. While detailed structural studies on n-butylsodium aggregates are less common, research on related sodium enolates and amides provides significant insights. For instance, sodium enolates, when solvated by TMEDA or THF, have been observed to form tetrameric structures. acs.org It is plausible that n-butylsodium forms similar aggregates. The disruption of these aggregates into smaller, more reactive species, such as dimers or monomers, is believed to enhance reactivity. researchgate.net This deaggregation can be promoted by the use of strongly coordinating solvents. nih.gov

The solvent's role extends beyond simply dissolving the organosodium reagent. Coordinating solvents can stabilize the resulting carbanions and influence the transition states of reactions, thereby altering reaction rates and selectivity. nih.govwpmucdn.com For example, the stability of sodium diisopropylamide (NaDA) is significantly greater in hydrocarbon solutions containing THF compared to neat THF, indicating a specific role of the solvent in the decomposition pathway. nih.govwpmucdn.com The choice of solvent can dictate the operative reaction mechanism. Studies on NaDA have shown that reactions can proceed through monomer-based or dimer-based pathways depending on the solvent system. wpmucdn.comwpmucdn.com For example, in poorly coordinating solvents, dimer-based mechanisms can be prevalent, whereas more strongly coordinating solvents can favor monomer-based pathways by deaggregating the dimeric species. wpmucdn.com

Role of Mixed Aggregates in Superbase Reactivity

The concept of "superbases," which are significantly more reactive than their individual components, is central to the application of many organosodium reagents. thieme-connect.de These superbases are often formed by mixing an organoalkali metal compound, such as n-butyllithium, with a heavier alkali metal alkoxide, like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). researchgate.netthieme-connect.de The enhanced reactivity is attributed to the formation of mixed aggregates. researchgate.netresearchgate.net

The combination of n-butyllithium and a sodium alkoxide can lead to the in-situ formation of n-butylsodium through a metathetical exchange. thieme-connect.de However, the resulting mixture often exhibits different and more advantageous reactivity compared to pre-formed n-butylsodium, suggesting the involvement of mixed-metal aggregates. thieme-connect.de These aggregates are believed to feature highly polarized organometallic bonds, leading to increased basicity and nucleophilicity. thieme-connect.de

The exact nature of these mixed aggregates can be complex and may involve equilibria between various species with different stoichiometries. thieme-connect.de For example, combining n-butyllithium with sodium tert-butoxide can generate mixed alkyl/alkoxy bimetallic species. researchgate.net Similarly, studies on mixed sodium/lithium amides have shown the formation of dimeric mixed-metal amides in solution. researchgate.net These mixed aggregates can exhibit synergistic effects, where the cooperative action of the two different metals leads to enhanced reactivity that cannot be achieved by either single-metal reagent alone. acs.orgthieme-connect.de This synergy is a key principle in the design of powerful bimetallic reagents for challenging chemical transformations. thieme-connect.demdpi.comrsc.orgnih.gov

Chemo- and Regioselective Control in Bimetallic Systems (e.g., Alkali-Metal-Mediated Zincation)

The combination of an alkali metal compound like n-butylsodium with a transition metal salt, such as a zinc compound, gives rise to powerful bimetallic reagents capable of highly selective transformations. A prominent example is the alkali-metal-mediated zincation (AMMZn) reaction. acs.orgnih.gov These reactions involve the deprotonation of a substrate where a hydrogen atom is replaced by zinc, a process that is critically dependent on the presence of the alkali metal. acs.orgnih.gov

AMMZn reagents exhibit unique chemo- and regioselectivities that are often unattainable with single-metal organometallic compounds. acs.orgnih.gov The synergistic cooperation between the two metals is fundamental to this enhanced selectivity. thieme-connect.deacs.org For instance, the sodium zincate reagent [(TMEDA)Na(TMP)(tBu)Zn(tBu)] can deprotonate trifluoromethylbenzene with a regioselectivity that is influenced by the reaction conditions. acs.orgnih.gov

Mechanistic studies have revealed that AMMZn reactions can proceed through a two-step process. acs.orgcore.ac.uk Initially, a kinetically controlled deprotonation may occur, followed by a thermodynamically controlled rearrangement. For example, the reaction of a sodium zincate with trifluoromethylbenzene at low temperature yields a kinetic product with ortho-zincation, which exists as a solvent-separated ion pair. acs.orgnih.gov Upon warming, this can rearrange to a mixture of thermodynamically more stable regioisomers, which are contact ion pairs. acs.orgnih.gov The ability to isolate and characterize these intermediates has provided crucial experimental evidence for the proposed mechanisms. acs.orgcore.ac.uk

The structure of the bimetallic reagent plays a critical role in directing the regioselectivity. The coordination environment of the alkali metal, including the presence of chelating ligands like TMEDA, can significantly influence the reaction outcome. rsc.org By modulating the ligands and the metals involved, it is possible to fine-tune the reactivity and achieve high levels of control over the site of metalation, enabling the synthesis of complex functionalized molecules. rsc.orgrsc.org

Structural Characterization and Aggregation Behavior of Organosodium Compounds

Solution-Phase Structural Investigations (e.g., NMR Spectroscopy of Organolithium Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the nature of organolithium aggregates in solution. Techniques like Diffusion-Ordered Spectroscopy (DOSY) and multinuclear NMR (¹H, ¹³C, ⁷Li, ⁶Li) provide detailed insights into the size, composition, and dynamics of these species. researchgate.netthieme-connect.de

In non-coordinating hydrocarbon solvents like cyclohexane (B81311) or hexanes, n-butyllithium predominantly exists as a hexameric aggregate, (n-BuLi)₆. nih.govusbio.netresearchgate.net However, studies using DOSY NMR have revealed a more complex equilibrium, showing that at lower temperatures (e.g., -40 °C), an octamer can be the primary species, which deaggregates to the more common hexamer as the temperature increases. researchgate.netresearchgate.net

The introduction of coordinating solvents, which are Lewis bases, leads to the breakdown of these large aggregates into smaller, more reactive species. In ethereal solvents like tetrahydrofuran (B95107) (THF), n-butyllithium primarily forms a tetramer-dimer equilibrium. thieme-connect.deresearchgate.net At -85 °C in THF, both the tetramer, (n-BuLi)₄, and the dimer, (n-BuLi)₂, can be clearly distinguished by ¹H and ⁷Li NMR. thieme-connect.de The equilibrium between these two aggregates is dependent on both temperature and solvent concentration. thieme-connect.deresearchgate.net For instance, in the presence of a large excess of THF, the equilibrium shifts towards the formation of a tetra-solvated dimer. researchgate.netresearchgate.net

Detailed ¹H NMR studies in THF reveal that the α-methylene protons of the butyl group in both the dimer and tetramer show complex splitting patterns, indicative of restricted rotation around the Cα-Cβ bond due to the coordination of THF ligands to the lithium centers. thieme-connect.deresearchgate.net No evidence for monomeric n-butyllithium has been found in THF, even at very low concentrations. thieme-connect.de

Table 1: Aggregation States of n-Butyllithium in Various Solvents This table is interactive. You can sort and filter the data.

Solvent Predominant Aggregate(s) Method of Determination Reference(s)
Cyclohexane Hexamer General Knowledge, NMR nih.govusbio.netresearchgate.net
Hexanes Hexamer, Octamer (temp. dependent) DOSY NMR researchgate.netresearchgate.net
Diethyl Ether Tetramer General Knowledge nih.govusbio.net
Tetrahydrofuran (THF) Tetramer, Dimer (in equilibrium) ¹H, ⁷Li, DOSY NMR researchgate.netthieme-connect.deresearchgate.net

Solid-State Structural Analysis (e.g., Polymeric Structures, Crystalline Adducts with Lewis Bases)

X-ray crystallography has been indispensable for determining the precise three-dimensional structures of n-butyllithium aggregates in the solid state. In the absence of coordinating ligands, n-butyllithium crystallizes as a hexameric cluster, [(n-BuLi)₆]. researchgate.net This structure consists of a distorted octahedral core of six lithium atoms, with the butyl groups' α-carbons capping the triangular faces of the Li₆ cluster. researchgate.net

The addition of Lewis bases, such as ethers and polyamines, allows for the isolation and structural characterization of various crystalline adducts, revealing how these ligands modify the aggregation state.

(n-BuLi·THF)₄ : When crystallized from a solution containing tetrahydrofuran (THF), n-butyllithium forms a tetrameric cubane-like structure. researchgate.net In this arrangement, lithium atoms and the α-carbons of the butyl groups occupy alternating vertices of a distorted cube. wikiwand.comusbio.netresearchgate.net Each lithium atom is also coordinated to one THF molecule.

(n-BuLi·TMEDA)₂ : With the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), a dimeric complex is formed. acs.orgresearchgate.net The structure consists of a central four-membered Li-C-Li-C ring, with each lithium atom chelated by a TMEDA molecule.

Polymeric Structures : Under certain conditions, bridging ligands can lead to the formation of polymeric chains in the solid state. For example, the complex [(n-BuLi)₄·TMEDA]n forms an infinite polymer where TMEDA ligands bridge between tetrameric (n-BuLi)₄ units. researchgate.net Similarly, the ligand 1,4-dioxane (B91453) has been shown to link tetranuclear dimeric units into a three-dimensional polymer. Another example is the formation of ladder-like structures with certain diamine ligands. acs.org

Table 2: Selected Crystallographic Data for n-Butyllithium Adducts This table is interactive. You can sort and filter the data.

Complex Formula Crystal System Aggregate Structure Key Feature Reference(s)
n-Butyllithium Hexamer (C₄H₉Li)₆ Triclinic Hexamer Distorted Li₆ octahedron researchgate.net
n-BuLi-THF Adduct (n-BuLi·THF)₄ Monoclinic Tetramer Cubane-like (Li₄C₄) core researchgate.net
n-BuLi-TMEDA Adduct (n-BuLi·TMEDA)₂ Monoclinic Dimer Four-membered Li-C-Li-C ring acs.orgresearchgate.net

Influence of Ligands and Solvents on Aggregation State and Reactivity

The choice of solvent and the addition of coordinating ligands are primary methods for controlling the structure, and thus the reactivity, of n-butyllithium. researchgate.netnih.gov The fundamental principle is that Lewis bases coordinate to the lithium centers, breaking down large, less reactive aggregates into smaller, more kinetically active species. researchgate.netnih.gov

Solvent Effects : As discussed, moving from non-polar hydrocarbon solvents (favoring hexamers) to ethereal solvents like THF (favoring tetramers and dimers) leads to a significant increase in reactivity. thieme-connect.de This is attributed to the lower aggregation state, which makes the butyl anions more available for reaction. Kinetic studies have shown that the dimer of n-butyllithium in THF is substantially more reactive than the tetramer. thieme-connect.de

Ligand Effects : Stronger Lewis bases, particularly chelating polyamines like TMEDA and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are highly effective at deaggregation. nih.govacs.org TMEDA readily breaks down n-BuLi hexamers into dimers. acs.orgresearchgate.net The even more powerful tridentate ligand PMDETA can deaggregate n-butyllithium to a monomeric species in solution. acs.org This deaggregation dramatically increases the basicity and nucleophilicity of the reagent. For instance, the n-BuLi/TMEDA mixture is capable of deprotonating aromatic compounds like benzene (B151609), a reaction the unsolvated hexamer cannot perform. acs.org

Applications of N Butylsodium in Advanced Organic Synthesis

Utilization as a Metalating Agent in C-H Functionalization

N-butylsodium serves as a potent metalating agent, capable of deprotonating a variety of C-H bonds. This reactivity is particularly valuable for the functionalization of substrates where other organometallic reagents, such as organolithiums, might lead to undesired side reactions. chemrxiv.org For instance, n-butylsodium has been shown to effectively deprotonate and functionalize the C4-position of pyridines, overcoming the typical directing influence of the nitrogen atom that often leads to addition products with organolithium bases. researchgate.netresearcher.life This allows for the generation of 4-sodiopyridine intermediates, which can then be trapped with various electrophiles. chemrxiv.org

Research has demonstrated that n-butylsodium can selectively metalate substituted pyridines. chemrxiv.org For example, while n-butyllithium fails to metalate 2,6-di-tert-butylpyridine, n-butylsodium achieves selective functionalization at the 4-position. chemrxiv.org Similarly, for pyridines with substituents at the 2-position, n-butylsodium often provides higher yields and selectivity for 3-substituted products compared to n-butyllithium. chemrxiv.org The ability of n-butylsodium to metalate less acidic C-H bonds is also noteworthy. It can deprotonate toluene (B28343) to form benzylsodium (B3045699) and reacts with other alkylbenzene and allylbenzene (B44316) compounds to generate new organosodium species. wikipedia.org

The choice of base and reaction conditions can significantly influence the outcome of metalation reactions. The following table compares the reactivity of n-butylsodium and n-butyllithium in the metalation of various substituted pyridines.

SubstrateBaseProduct Distribution/YieldReference
Pyridine (B92270)n-BuNaMixture of 2-, 3-, and 4-substituted products chemrxiv.org
Pyridinen-BuLiUndesired side addition products chemrxiv.org
2,6-di-tert-butylpyridinen-BuNaSelective 4-substitution (65% yield) chemrxiv.org
2,6-di-tert-butylpyridinen-BuLiNo reaction chemrxiv.org
2-Fluoropyridinen-BuNa3-substituted product (72% yield) chemrxiv.org
2-Fluoropyridinen-BuLi3-substituted product (28% yield) chemrxiv.org

Role in Transition-Metal-Catalyzed Coupling Methodologies

Organosodium reagents, including n-butylsodium, are increasingly recognized for their potential in transition-metal-catalyzed coupling reactions, offering a more sustainable alternative to traditional organolithium and organomagnesium reagents. acs.org

A key application of n-butylsodium in this area involves the preparation of other organometallic species through transmetalation. Arylsodium compounds, which can be generated from aryl halides, readily undergo transmetalation to form organozinc or organoboron compounds. chemrxiv.org These intermediates are then used in palladium-catalyzed Negishi and Suzuki-Miyaura cross-coupling reactions, respectively. chemrxiv.orgthieme-connect.de

For example, 4-sodiopyridines generated via n-butylsodium metalation can be transmetalated to zinc chloride, forming an organozinc intermediate. researcher.life This species can then participate in Negishi cross-coupling with a variety of aromatic and heteroaromatic halides. chemrxiv.orgresearcher.life This strategy has been successfully applied to the late-stage functionalization of complex molecules, including active pharmaceutical ingredients. researcher.life Similarly, transmetalation of arylsodiums with boronic esters like methoxy-pinacolborane (MeOBpin) generates organoboron compounds suitable for Suzuki-Miyaura couplings. chemrxiv.org This one-pot sequence, involving in situ generation of the organosodium reagent followed by transmetalation and cross-coupling, provides an efficient route to biaryl compounds. chemrxiv.org

Coupling ReactionOrganosodium IntermediateTransmetalating AgentResulting OrganometallicCatalyst
NegishiArylsodiumZnCl₂·TMEDAOrganozincPd-PEPPSI-IPr
Suzuki-MiyauraArylsodiumMeOBpinOrganoboronPd-PEPPSI-IPr

Beyond transmetalation, organosodium compounds are effective nucleophilic partners in direct cross-coupling reactions catalyzed by earth-abundant metals like iron. researchgate.netresearchgate.net Researchers have demonstrated the use of organosodium reagents in iron-catalyzed oxidative homocoupling and cross-coupling with alkyl halides. researchgate.net For instance, 4-(tert-butyl)phenylsodium, prepared in situ, can undergo iron-catalyzed homocoupling. researchgate.net Mechanistic studies suggest that a bidentate additive can coordinate to both the sodium and iron centers, controlling the catalytic reactivity. researchgate.netresearchgate.net The use of iron as a catalyst in these transformations represents a significant step towards more sustainable chemical synthesis. nih.gov

Reductive Transformations Employing Organosodium Reagents (e.g., Bouveault-Blanc Reduction, Birch Reduction)

Organosodium reagents are central to several classical and modern reductive transformations.

The Bouveault-Blanc reduction , first reported in 1903, traditionally uses sodium metal and an alcohol like ethanol (B145695) to reduce esters to primary alcohols. alfa-chemistry.comorganic-chemistry.org This dissolving metal reduction offers an alternative to metal hydride reagents. organic-chemistry.org Modern variations of this reaction utilize sodium dispersions, which are safer and easier to handle, to achieve the reduction of a broad range of esters in high yields under mild conditions. organic-chemistry.orgacs.org These newer protocols often suppress side reactions that can occur in the traditional method. acs.org

The Birch reduction is another powerful method that employs alkali metals, typically sodium or lithium in liquid ammonia (B1221849) with an alcohol, to reduce aromatic rings to 1,4-cyclohexadienes. nih.gov Recent advancements have led to the development of ammonia-free Birch reductions using sodium dispersions in the presence of a crown ether, expanding the reaction's applicability to a variety of arenes, alkenes, and alkynes. thieme-connect.de Mechanochemical approaches, using ball milling with sodium lumps and a solid proton source like D-(+)-glucose, have also been developed to perform Birch reductions efficiently without the need for solvents. researchgate.netnih.gov

Reduction ReactionReagentsSubstrateProduct
Bouveault-BlancSodium, AlcoholEsterPrimary Alcohol
BirchSodium, Liquid Ammonia, AlcoholArene1,4-Cyclohexadiene

Stereoselective and Regioselective Synthesis of Organic Scaffolds

The unique reactivity of n-butylsodium allows for the stereoselective and regioselective construction of complex organic molecules.

As previously discussed, the metalation of pyridines with n-butylsodium provides a regioselective route to 4-functionalized pyridines. researcher.life The resulting 4-sodiopyridine intermediates can undergo direct, transition-metal-free alkylation with primary alkyl halides, showcasing excellent functional group tolerance. chemrxiv.orgresearcher.life This method provides a powerful tool for the regioselective formation of carbon-carbon bonds. researchgate.net

Furthermore, the cleavage of certain C-O bonds by sodium can generate organosodium species that can then react with electrophiles. For example, the reductive cleavage of the C(sp³)–O bond in allyl phenyl ether with metallic sodium produces allylsodium. thieme-connect.de In another example, ortho-sodiation of dimethoxybenzenes with in situ generated octylsodium, followed by reaction with electrophiles like benzyl (B1604629) bromide, allows for regioselective C-C bond formation. thieme-connect.de The efficiency of these reactions can be highly dependent on the physical form of the sodium used, with finer dispersions often leading to better results. thieme-connect.de

Tandem Reactions Involving Anion Generation and Trapping

n-Butylsodium serves as a potent base for the generation of carbanions from weakly acidic C-H bonds in tandem reactions, where the resulting anion is subsequently "trapped" by an electrophile. This metalation-functionalization sequence provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A significant application of this strategy is the regioselective functionalization of pyridines. The direct C4-deprotonation of the pyridine ring is a challenge due to the directing effect of the nitrogen atom, which typically favors addition or C2-metalation with other organometallic bases like n-butyllithium. However, n-butylsodium has been shown to overcome this challenge, enabling the selective deprotonation at the C4-position. researchgate.net The resulting 4-sodiopyridine intermediate can then be trapped in situ. This process allows for:

Direct Alkylation: The 4-sodiopyridine can react directly with primary alkyl halides in a transition-metal-free SN2 reaction to yield C4-alkylated pyridines. researchgate.net

Negishi Cross-Coupling: Following anion generation with n-butylsodium, a transmetalation step with zinc chloride produces a 4-pyridylzinc reagent. This organozinc intermediate can then participate in palladium-catalyzed Negishi cross-coupling reactions with various aromatic and heteroaromatic halides. researchgate.net This two-step, one-pot sequence has been successfully applied to the late-stage functionalization of complex molecules. researchgate.net

The concept of "cleave and capture" chemistry, often employing bimetallic reagents derived from sodium alkyls, further illustrates this principle. rsc.orgsemanticscholar.org For instance, a bimetallic base derived from n-butylsodium and a zinc reagent can deprotonate otherwise sensitive substrates like tetrahydrofuran (B95107) (THF) at the α-position. The resulting unstable anion is immediately captured and stabilized by the bimetallic complex, allowing for its isolation and potential use in further reactions. rsc.orgsemanticscholar.org

Table 1: Tandem C4-Functionalization of Pyridine using n-Butylsodium

Reaction TypeSubstrateElectrophile/Coupling PartnerCatalyst/AdditiveProductYield (%)Reference
Direct AlkylationPyridine1-BromopentaneNone4-Pentylpyridine65% researchgate.net
Negishi CouplingPyridine4-BromoanisolePd(dba)2 / SPhos4-(4-Methoxyphenyl)pyridine85% researchgate.net
Negishi CouplingPyridine2-BromobenzofuranPd(dba)2 / SPhos4-(Benzofuran-2-yl)pyridine75% researchgate.net

Initiation of Anionic Polymerization

n-Butylsodium is an effective initiator for the anionic polymerization of various monomers, particularly vinyl compounds and dienes. researchgate.netnih.gov However, its utility can be limited by its insolubility in hydrocarbon solvents and the stability of the propagating chain ends. tandfonline.comtandfonline.com

To overcome these issues, n-butylsodium is often used in combination with other organometallic compounds. A notable example is the 1:1 complex of n-butylsodium and n,s-dibutylmagnesium, which forms a hydrocarbon-soluble initiating system. tandfonline.comresearchgate.net This complex has been studied for the polymerization of styrene (B11656) and isoprene (B109036).

Styrene Polymerization: When initiating styrene polymerization in benzene (B151609), the n-butylsodium/n,s-dibutylmagnesium complex leads to stable, living propagating centers. This results in polystyrenes with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.1), which is characteristic of a well-controlled living polymerization. tandfonline.comresearchgate.net

Isoprene Polymerization: In contrast, the polymerization of isoprene with the same initiator complex does not exhibit typical living characteristics. The resulting polyisoprene has a broad molecular weight distribution and lower molecular weights than predicted. tandfonline.comresearchgate.net This suggests that chain transfer or termination reactions occur. The microstructure of the resulting polyisoprene consists of approximately 60% 3,4-addition units and 40% 1,4-addition units. tandfonline.comresearchgate.net

The stability of the propagating chain can also be an issue when n-butylsodium is used alone. For example, in the polymerization of butadiene in hexane (B92381), a loss of "live ends" is observed, likely due to the elimination of sodium hydride from the allylic carbanion of the propagating chain. This termination reaction can be suppressed by modifying the n-butylsodium initiator with alkali metal alkoxides, such as lithium tert-butoxide or potassium tert-butoxide, which leads to stable propagating ends for extended periods.

Table 2: Polymerization of Styrene and Isoprene with n-Butylsodium/n,s-Dibutylmagnesium Complex

MonomerSolventPolymer CharacteristicsPolymer MicrostructureReference
StyreneBenzeneStable active centers, predictable molecular weight, narrow molecular weight distribution.Not specified tandfonline.comresearchgate.net
IsopreneBenzenePolydisperse material, lower than predicted molecular weight.~60% 3,4-units, ~40% 1,4-units tandfonline.comresearchgate.net

Computational Chemistry and Theoretical Studies of N Butylsodium and Organosodium Chemistry

Density Functional Theory (DFT) Calculations for Reaction Energetics and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and energies of molecules. This allows for the detailed investigation of reaction thermodynamics and kinetics.

A key application of DFT in organosodium chemistry is the modeling of transition states and the elucidation of reaction pathways. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy of a reaction can be determined. This provides crucial information about the reaction rate. For instance, in the metalation of an aromatic compound by n-butylsodium, DFT can be used to model the transition state where the C-H bond is being broken and the C-Na bond is being formed.

Table 6.1.1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactantsn-Butylsodium + Benzene (B151609)0.0
π-ComplexInitial weak association-3.5
Transition StateC-H bond cleavage and C-Na bond formation+21.2
ProductsPhenylsodium (B238773) + Butane-8.7

Note: This table is illustrative and based on general principles of organometallic reaction modeling. Specific values would require dedicated DFT calculations for the n-butylsodium system.

DFT calculations are invaluable for predicting the regioselectivity of reactions, such as the preferential metalation at the ortho, meta, or para position of a substituted aromatic ring. By comparing the activation energies for the different possible reaction pathways, the most likely product can be identified. For example, the ortho-directing effect of a methoxy (B1213986) group in the metalation of anisole (B1667542) can be rationalized by calculating the energies of the transition states leading to the ortho-, meta-, and para-sodiated products. The lower activation energy for the ortho-pathway, often attributed to a combination of coordination of the sodium to the oxygen and the inductive effect of the methoxy group, would explain the observed selectivity.

Simulation of Organosodium Aggregates and Solvation Effects

In solution, simple organosodium compounds like n-butylsodium tend to form aggregates (e.g., dimers, tetramers, hexamers). The nature and reactivity of these aggregates can be significantly influenced by the solvent. Computational simulations, including both DFT and molecular dynamics (MD), can be used to investigate the structure, stability, and dynamics of these aggregates and their interactions with solvent molecules. While specific computational studies on n-butylsodium aggregates are limited, research on analogous n-butyllithium systems has shown that coordinating solvents like tetrahydrofuran (B95107) (THF) can break down larger aggregates into smaller, more reactive species. Similar computational approaches could be applied to model the equilibrium between different n-butylsodium aggregates in various solvents and to understand how solvation influences their reactivity.

Prediction of Reactivity and Stereochemical Outcomes (e.g., E/Z Selectivity in Alkene Isomerization)

Computational methods can predict the stereochemical outcome of reactions, such as the E/Z selectivity in the isomerization of alkenes. While experimental data on organosodium-catalyzed alkene isomerization is not extensive, theoretical calculations can provide valuable predictions. By modeling the transition states leading to the E and Z isomers, the kinetic product distribution can be estimated from the difference in their free energies of activation (ΔΔG‡). A lower energy transition state for the formation of one isomer would indicate its preferential formation. Such predictive modeling can guide the design of catalysts and reaction conditions to achieve desired stereochemical outcomes.

Theoretical Insights into Cation-π Interactions in Organosodium Systems

DFT calculations have been successfully employed to study the binding of sodium cations to various aromatic molecules. Studies have shown that the M06 suite of density functionals provides a good balance of accuracy and computational cost for describing cation-π interactions. nih.govrsc.orgresearchgate.net The interaction is found to be predominantly electrostatic. pnas.org

Table 6.4.1: Comparison of Calculated and Experimental Gas-Phase Binding Energies of Na+ to Benzene

Computational MethodBasis SetCalculated Binding Energy (kcal/mol)Experimental Binding Energy (kcal/mol)
HF6-31G(d,p)-27.1-27.1 nih.gov
M066-31G(d,p)-29.1-27.1 nih.gov
M06-2X6-31G(d,p)-31.1-27.1 nih.gov

These theoretical studies provide a quantitative understanding of the forces at play in the initial recognition between an organosodium species and an aromatic substrate, which is the first step towards a chemical reaction.

Comparative Analysis of Organosodium Reagents with Other Alkali Metal Organometallics

Distinctive Reactivity and Selectivity Profiles with Organolithium Compounds

Organosodium compounds, such as butylsodium, exhibit unique reactivity and selectivity when compared to their more commonly utilized organolithium counterparts like butyllithium. These differences are rooted in the fundamental properties of the alkali metals themselves, influencing factors like bond polarity, aggregation state, and the balance between kinetic and thermodynamic reaction control.

Kinetic vs. Thermodynamic Control in Metalation Processes

The metalation of substrates by organoalkali reagents can be governed by either kinetic or thermodynamic factors, and the choice between an organosodium or organolithium reagent can dictate the outcome. Organolithium compounds often favor kinetically controlled pathways due to the strong coordinating ability of the lithium cation. This coordination can direct the deprotonation to a specific site, not necessarily the most acidic one, leading to the kinetically favored product.

In contrast, organosodium reagents, with the larger and less coordinating sodium cation, are more likely to allow for an equilibrium between possible metalated intermediates. This leads to the formation of the thermodynamically most stable product. A notable example is the metalation of substituted pyridines. While n-BuLi may lead to addition products, n-butylsodium can selectively deprotonate at the C4 position, which is often the most acidic site, suggesting a thermodynamically controlled process. chemrxiv.org This difference is attributed to the stronger basicity and weaker coordination effects of organosodium reagents. chemrxiv.org The pKa of the conjugate acid of n-butyllithium is approximately 50, while the more ionic nature of the C-Na bond in n-butylsodium suggests an even higher basicity. uwindsor.ca

The aggregation state of these reagents in solution also plays a crucial role. Organolithium compounds are known to form various aggregates (dimers, tetramers, etc.), which can influence their reactivity. pearson.com While simple organosodium compounds are often polymeric and insoluble, the use of solubilizing agents like tetramethylethylenediamine (TMEDA) can lead to the formation of soluble adducts, which can then participate in homogeneous metalation reactions. researchgate.netwikiwand.com The lesser tendency for mixed aggregation effects with organosodium reagents compared to organolithiums might offer a more straightforward reactivity profile in some cases. nih.gov

ReagentPredominant ControlKey Characteristics
Organolithium (e.g., n-BuLi) KineticStrong Li-coordination, directs metalation, can form stable aggregates.
Organosodium (e.g., n-BuNa) ThermodynamicWeaker Na-coordination, allows for equilibration to the most stable product, often requires solubilizing agents.

Divergent Reaction Patterns and Chemoselectivity

The differences in reactivity between organosodium and organolithium compounds extend to their chemoselectivity with various functional groups. For instance, in the reaction with pyridines, n-butylsodium can achieve selective C4-functionalization, a challenging transformation with organolithium reagents that often yield addition products. chemrxiv.orgresearchgate.netnih.gov This divergent reactivity opens up new avenues for the synthesis of substituted pyridines. chemrxiv.orgresearchgate.net

Furthermore, the choice of the alkali metal can influence the outcome of polymerization reactions. n-Butylsodium has been used as an initiator in the anionic polymerization of monomers like n-butyl acrylate (B77674) at very low temperatures. researchgate.net The complex of n-butylsodium with dibutylmagnesium (B73119) has been studied as a hydrocarbon-soluble initiator for the polymerization of isoprene (B109036) and styrene (B11656), exhibiting different behavior for each monomer. tandfonline.comtandfonline.com

Recent studies have highlighted "Na-exclusive" reactivity, where organosodium reagents exhibit reaction patterns not observed with their lithium analogs. researchgate.net For example, a monomeric organosodium complex was found to convert a carbonyl group into a methylene (B1212753) group, a distinct outcome compared to the typical nucleophilic addition observed with the corresponding organolithium complex. acs.org

Challenges and Advantages in Synthesis and Handling

The synthesis and handling of organosodium compounds like butylsodium present both challenges and advantages compared to their lithium counterparts. A common laboratory-scale synthesis of n-butylsodium involves the reaction of n-butyllithium with sodium tert-butoxide, which is a straightforward transmetalation reaction. wikiwand.comwikipedia.org Industrially, it can be prepared by reacting n-butyl chloride with a sodium dispersion. google.com

A significant challenge associated with simple organosodium compounds is their poor solubility in common organic solvents, as they tend to form polymeric structures. lscollege.ac.inwikipedia.org This insolubility can be overcome by the addition of Lewis bases like TMEDA or tetrahydrofuran (B95107) (THF), which form soluble adducts. researchgate.netwikiwand.com However, the stability of these solutions can be a concern, with some organosodium reagents being labile in ethereal solvents at room temperature. nih.gov

Despite these challenges, there is a growing interest in organosodium chemistry due to the higher abundance and lower cost of sodium compared to lithium. researchgate.net This makes organosodium reagents a more sustainable option for large-scale chemical processes. researchgate.net The development of more stable and soluble organosodium reagents is an active area of research, aiming to harness their unique reactivity for a broader range of synthetic applications. researchgate.netresearchgate.net

FeatureOrganosodium (e.g., n-BuNa)Organolithium (e.g., n-BuLi)
Synthesis From n-BuLi and NaOtBu; or n-BuCl and Na dispersion. wikiwand.comwikipedia.orggoogle.comCommercially available in various solvents.
Solubility Generally poor in hydrocarbons, requires solubilizing agents (e.g., TMEDA). researchgate.netwikiwand.comGenerally more soluble in organic solvents. pearson.com
Handling Can be pyrophoric and reactive; solutions may have limited stability. nih.govPyrophoric and highly reactive.
Cost/Abundance Based on abundant and low-cost sodium. researchgate.netBased on less abundant and more expensive lithium. researchgate.net

Comparison with Organopotassium and Mixed Alkali Metal/Alkali Metal Alkoxide Superbases

Organosodium reagents also find a place in the broader context of strong bases that include organopotassium compounds and mixed-metal superbases. The reactivity of these systems is often dramatically higher than that of single-metal organometallic reagents.

Lochmann-Schlosser superbases, typically a mixture of an alkyllithium (like n-butyllithium) and a potassium alkoxide (like potassium tert-butoxide), are powerful reagents for deprotonation. wikipedia.orgwikipedia.orgdbpedia.org The enhanced reactivity is attributed to the in-situ formation of a more reactive organopotassium species. icm.edu.plresearchgate.net These superbases can metalate even very weakly acidic hydrocarbons. wikipedia.org

While the most common superbases involve potassium, similar systems can be generated with sodium alkoxides. Mixing an alkyllithium with a sodium alkoxide also leads to a more reactive system than the alkyllithium alone, due to the formation of the organosodium compound. icm.edu.pl The reactivity of these mixed-metal systems generally increases as one descends the alkali metal group (Na < K). icm.edu.pl The formation of mixed aggregates in these systems is complex and plays a significant role in their reactivity. dntb.gov.uanih.govresearchgate.net

Unique Chemical Spaces Accessed by Organosodium Reagents

The distinct reactivity of organosodium reagents allows for the exploration of unique chemical transformations that are not readily accessible with other organometallic compounds. The ability of n-butylsodium to achieve selective C4-metalation of pyridines is a prime example of accessing a different chemical space compared to organolithium reagents. chemrxiv.orgresearchgate.net This opens up new possibilities for the synthesis and functionalization of heterocyclic compounds.

Furthermore, the use of organosodium compounds in combination with transition metal catalysis is an emerging area. unibe.ch Soluble organosodium reagents have been successfully employed as nucleophiles in iron-catalyzed cross-coupling reactions, offering a more sustainable alternative to precious metal catalysts and organolithium or Grignard reagents. unibe.chresearchgate.net The development of methods for generating a variety of organosodium compounds under mild conditions is expanding their applicability in modern organic synthesis. researchgate.net The unique reactivity of organosodium compounds, such as their divergent pathways with carbonyl compounds compared to organolithiums, further underscores the novel chemical space they occupy. acs.org

Q & A

Q. What standardized protocols ensure high-purity synthesis of Sodium, butyl- in laboratory settings?

  • Methodological Answer : Sodium, butyl- synthesis typically involves alkoxide formation via reaction of sodium metal with butanol under anhydrous conditions. Key steps include:
  • Use of inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Controlled stoichiometric ratios (e.g., 1:1 Na:butanol) to minimize residual reactants .
  • Purification via vacuum distillation or recrystallization, with purity verified by titration or GC-MS .
  • Data Table 1:
SolventTemperature (°C)Yield (%)Purity (GC-MS)Source
Dry THF60–8085–90≥99%
Hexane25–3070–7595–97%

Q. Which spectroscopic techniques are optimal for characterizing Sodium, butyl-?

  • Methodological Answer :
  • NMR Spectroscopy : 23Na^{23}\text{Na} NMR identifies sodium coordination environments, while 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms butyl group integrity .
  • FT-IR : Peaks at 1050–1100 cm1^{-1} (C-O stretch) and 2800–3000 cm1^{-1} (C-H stretch) validate structure .
  • XRD : Crystallographic data confirms lattice parameters and purity . Cross-reference with databases (e.g., Cambridge Structural Database) to resolve ambiguities .

Q. What safety and storage protocols mitigate risks associated with Sodium, butyl-?

  • Methodological Answer :
  • Store in airtight containers under inert gas to prevent hydrolysis/oxidation .
  • Conduct reactivity tests with common lab solvents (e.g., water, alcohols) before scaling reactions .
  • Use gloveboxes for handling hygroscopic samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of Sodium, butyl-?

  • Methodological Answer :
  • Comparative Analysis : Replicate studies under identical conditions (solvent, temperature, purity) to isolate variables .
  • Contextual Factors : Assess differences in reagent grades, atmospheric controls, or analytical methods (e.g., GC-MS vs. titration) .
  • Example: A 2020 study reported 90% yield in THF, but a 2023 replication achieved only 75% due to trace moisture; rigorous drying increased yield to 88% .

Q. What strategies optimize solvent selection for Sodium, butyl- mediated reactions?

  • Methodological Answer :
  • Solvent Screening : Prioritize aprotic solvents (e.g., THF, DMF) to stabilize the alkoxide. Test polarity effects on reaction kinetics via UV-Vis or calorimetry .
  • Computational Modeling : Use DFT calculations to predict solvent-solute interactions and transition states .
  • Data Table 2:
SolventDielectric ConstantReaction Rate (k, s1^{-1})
THF7.50.45
DMF36.70.12
Toluene2.40.08

Q. How do batch-to-batch variations in Sodium, butyl- synthesis impact experimental outcomes?

  • Methodological Answer :
  • Quality Control : Request batch-specific certificates of analysis (CoA) for purity, moisture, and residual solvents .
  • Statistical Design : Use DOE (Design of Experiments) to quantify variability sources (e.g., mixing time, cooling rates) .
  • Mitigation : Pre-treat batches with molecular sieves or redistillation to standardize reactivity .

Methodological Best Practices

  • Reproducibility : Document experimental parameters (e.g., humidity, stirring speed) in supplemental materials to enable replication .
  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and crystallographic data in repositories like Zenodo .
  • Literature Review : Use platforms like Reaxys or SciFinder to cross-validate synthetic routes and spectral data, prioritizing peer-reviewed journals over preprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.